molecular formula C11H17NO B12866081 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone

1-(1-Pentyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B12866081
M. Wt: 179.26 g/mol
InChI Key: PGZCMBPCMPVWIU-UHFFFAOYSA-N
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Description

1-(1-Pentyl-1H-pyrrol-3-yl)ethanone is a synthetic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pentyl group attached to the nitrogen atom of the pyrrole ring and an ethanone group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-pentylpyrrole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 1-pentylpyrrole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Pyrrole-3-carboxylic acids.

    Reduction: 1-(1-Pentyl-1H-pyrrol-3-yl)ethanol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(1-Pentyl-1H-pyrrol-3-yl)ethanone has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including interactions with biological receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic effects and pharmacological properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(1H-pyrrol-2-yl)ethanone: This compound has a similar structure but lacks the pentyl group.

    1-(1H-pyrrol-3-yl)ethanone: Similar to the target compound but without the pentyl substitution.

Uniqueness: 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the pentyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(1-pentylpyrrol-3-yl)ethanone

InChI

InChI=1S/C11H17NO/c1-3-4-5-7-12-8-6-11(9-12)10(2)13/h6,8-9H,3-5,7H2,1-2H3

InChI Key

PGZCMBPCMPVWIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC(=C1)C(=O)C

Origin of Product

United States

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